molecular formula C30H50O3 B1151520 Ocotillone CAS No. 22549-21-9

Ocotillone

Cat. No. B1151520
CAS RN: 22549-21-9
M. Wt: 458.7 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Ocotillone, also known as Cabraleone, is a triterpenoid that can be isolated from the fruits of Dysoxylum richii . It has been found to have antibacterial activities against P. aeruginosa and S. typhimurium without hemolytic activity .


Molecular Structure Analysis

The three-dimensional structure of Gynoside A, an ocotillone-type triterpenoid glycoside isolated from Gynostemma pentaphyllum, was determined in pyridine-d5 and DMSO-d6 solution through constrained molecular modeling using constraints derived from proton NMR spectra .

Scientific Research Applications

Antibacterial Applications

Ocotillone has been identified to possess potent antibacterial activities , particularly against Gram-negative bacteria such as Pseudomonas aeruginosa and Salmonella typhimurium. It operates without hemolytic activity, making it a promising candidate for developing new antibacterial agents that are effective both alone and in combination with traditional antibiotics .

Synthesis of Derivatives

Research has led to the synthesis of novel 3-Substituted Ocotillol-Type Derivatives . These derivatives have been evaluated for their antibacterial activity and have shown promising results, especially against Gram-positive bacteria. The derivatives exhibit good antibacterial activity with minimum inhibitory concentrations (MIC) values ranging from 2–16 µg/mL .

Enhancement of Antibiotic Susceptibility

Some Ocotillone derivatives have been shown to enhance the susceptibility of bacteria like Bacillus subtilis and MRSA to antibiotics such as chloramphenicol (CHL) and kanamycin (KAN). This synergistic antibacterial assay indicates that Ocotillone derivatives could be used to combat antibiotic-resistant strains of bacteria .

Antimicrobial Effects

Ocotillone isolated from the stem bark of Ailanthus altissima has demonstrated antimicrobial effects . It has been shown to inhibit the growth of bacterial and fungal cells, providing a basis for its use as an anti-infective agent .

Hemolysis Research

The compound has been studied for its effects on hemolysis, which is the destruction of red blood cells. Ocotillone’s lack of hemolytic activity despite its antibacterial properties is significant, as it suggests potential for therapeutic use without damaging human erythrocytes .

Saponin Research

Ocotillone-type saponins have been isolated from plants like Gynostemma pentaphyllum. These compounds, including Ocotillone, are of interest for their potential health benefits and therapeutic applications, particularly in traditional medicine .

Mechanism of Action

Target of Action

Ocotillone, a triterpenoid isolated from the fruits of Dysoxylum richii , has been found to target the Mannosyl-oligosaccharide glucosidase (MOGS) in Leishmania infantum . MOGS is an enzyme essential for the protein glycosylation process . In addition, Ocotillone has shown antibacterial activities against P. aeruginosa and S. typhimurium .

Mode of Action

Ocotillone interacts with its targets in a pH-dependent manner . It has potential antileishmanial effects at pH 5 and 7 due to its high binding affinity to MOGS and interactions in the active center . This suggests that Ocotillone can inhibit the function of MOGS, thereby affecting the protein glycosylation process in Leishmania infantum.

Biochemical Pathways

Given its target, it can be inferred that ocotillone affects the protein glycosylation process in leishmania infantum by inhibiting mogs This could potentially disrupt the normal functioning of the parasite, leading to its death

Result of Action

Ocotillone has shown potential antileishmanial effects due to its high binding affinity to MOGS and interactions in the active center . Furthermore, it has antibacterial activities against P. aeruginosa and S. typhimurium . These compounds were non-toxic and had the potential to be administered orally .

Action Environment

The action of Ocotillone is pH-dependent, indicating that environmental factors such as pH can influence its action, efficacy, and stability This suggests that the effectiveness of Ocotillone could vary depending on the pH of the environment in which it is administered

properties

IUPAC Name

(5R,8R,9R,10R,13R,14R,17S)-17-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-22,24,32H,9-18H2,1-8H3/t19-,20+,21+,22-,24+,27+,28-,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQYWMLMQVUWSF-FEDWKDCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)[C@]5(CC[C@H](O5)C(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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